molecular formula C20H30Cl2N2 B15341139 N,N'-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride CAS No. 4106-16-5

N,N'-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride

Cat. No.: B15341139
CAS No.: 4106-16-5
M. Wt: 369.4 g/mol
InChI Key: PMPSHUSOASXBRP-UHFFFAOYSA-N
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Description

N,N'-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride is a dihydrochloride salt of a substituted ethylenediamine derivative. The compound features two alpha-methylphenethyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This structural modification enhances its lipophilicity and may influence its solubility, stability, and biological interactions.

Properties

CAS No.

4106-16-5

Molecular Formula

C20H30Cl2N2

Molecular Weight

369.4 g/mol

IUPAC Name

1-phenylpropan-2-yl-[2-(1-phenylpropan-2-ylazaniumyl)ethyl]azanium;dichloride

InChI

InChI=1S/C20H28N2.2ClH/c1-17(15-19-9-5-3-6-10-19)21-13-14-22-18(2)16-20-11-7-4-8-12-20;;/h3-12,17-18,21-22H,13-16H2,1-2H3;2*1H

InChI Key

PMPSHUSOASXBRP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)[NH2+]CC[NH2+]C(C)CC2=CC=CC=C2.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride typically involves the reaction of alpha-methylphenethylamine with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2 alpha-methylphenethylamine+ethylenediamineN,N’-Bis(alpha-methylphenethyl)ethylenediamine\text{2 alpha-methylphenethylamine} + \text{ethylenediamine} \rightarrow \text{N,N'-Bis(alpha-methylphenethyl)ethylenediamine} 2 alpha-methylphenethylamine+ethylenediamine→N,N’-Bis(alpha-methylphenethyl)ethylenediamine

The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylenediamine backbone is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted ethylenediamine compounds.

Scientific Research Applications

N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme kinetics and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding and van der Waals interactions, leading to modulation of their activity. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethylenediamine Derivatives with Aromatic Substituents

N,N'-Bis(benzyl)ethylenediamine Dihydrochloride (CAS 63674-12-4)
  • Structure : Benzyl groups replace the alpha-methylphenethyl substituents.
  • Properties : Higher molecular weight (MW ~369.37 g/mol) compared to simpler derivatives. Enhanced lipophilicity due to aromatic rings.
  • Applications : Used in industrial and pharmaceutical intermediates (e.g., pesticide synthesis) .
N,N'-Diphenylethylethylenediamine Dihydrochloride (CAS 99590-70-2)
  • Structure : Phenyl groups directly attached to ethylenediamine.
  • Properties : Reduced solubility in polar solvents compared to hydroxy-substituted analogs.
  • Applications: Potential use in coordination chemistry or catalysis .
N-(1-Naphthyl)ethylenediamine Dihydrochloride (CAS 1465-25-4)
  • Structure : A naphthyl group replaces the alpha-methylphenethyl substituent.
  • Properties : MW 259.17 g/mol; forms light-red complexes with nitrites, detectable at 520 nm .
  • Applications : Widely used in colorimetric nitrite analysis in environmental and clinical samples .

Ethylenediamine Derivatives with Functional Groups

Trientine Hydrochloride (N,N’-Bis(2-aminoethyl)-1,2-ethenediamine Dihydrochloride)
  • Structure: Linear ethylenediamine with aminoethyl side chains.
  • Properties : High water solubility due to multiple amine groups.
  • Applications : FDA-approved chelating agent for Wilson’s disease, facilitating copper excretion .
N,N’-Bis(2-hydroxybenzyl)ethylenediamine Dihydrochloride
  • Structure : Hydroxybenzyl substituents introduce hydrogen-bonding capability.
  • Properties : Demonstrates cytotoxic activity in cancer cell lines (A549, MDA-MB-231) by inducing cell cycle arrest and mitochondrial membrane depolarization .
Ethylenediamine-N,N′-diacetic Acid Dihydrochloride
  • Structure : Carboxylic acid groups enhance polarity.
  • Properties : Forms stable metal chelates; used in coordination chemistry .
  • Applications : Catalyst in organic synthesis and wastewater treatment .

Comparative Analysis of Key Properties

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
Target Compound ~370 (estimated) Moderate in water Alpha-methylphenethyl, HCl
N-(1-Naphthyl)ethylenediamine diHCl 259.17 High in water Naphthyl, HCl
N,N’-Bis(benzyl)ethylenediamine diHCl 369.37 Low in water Benzyl, HCl
Trientine Hydrochloride 219.2 High in water Aminoethyl, HCl

Biological Activity

N,N'-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride is a compound belonging to the class of ethylenediamine derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its ethylenediamine backbone substituted with alpha-methylphenethyl groups. This structural configuration is crucial for its biological activity, particularly in interactions with cellular targets.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of various ethylenediamine derivatives, including this compound. In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis and cell cycle arrest
MDA-MB-231 (Breast Cancer)20Disruption of mitochondrial membrane potential
PC3 (Prostate Cancer)18Activation of reactive oxygen species (ROS)

Note: IC50 values represent the concentration required to inhibit cell viability by 50%.

The mechanisms underlying the cytotoxic effects of this compound involve multiple pathways:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at various phases, particularly G1 and G2/M phases, preventing cancer cell proliferation.
  • Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to increased ROS production and subsequent apoptosis.

Case Studies

  • In Vitro Study on A549 Cells : A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
  • Breast Cancer Cell Line Analysis : In experiments involving the MDA-MB-231 breast cancer cell line, flow cytometry analysis showed an increase in sub-G1 phase cells after treatment, confirming the induction of apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride?

  • Methodology :

  • Step 1 : React α-methylphenethylamine with ethylenediamine under controlled stoichiometric conditions. Use a polar aprotic solvent (e.g., DMF) and a coupling agent to facilitate diamine formation.
  • Step 2 : Hydrochloride salt formation is achieved by treating the free base with concentrated HCl in an ethanol/water mixture. Recrystallize from hot water or ethanol to enhance purity .
  • Validation : Confirm reaction completion via TLC or HPLC. Characterize the product using 1^1H/13^13C NMR and FT-IR to verify amine proton shifts (~δ 1.5–2.5 ppm) and secondary amine stretching (3200–3400 cm1^{-1}) .

Q. How should researchers assess the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Chromatography : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) to quantify purity. Compare retention times with standards .
  • Spectroscopy : 1^1H NMR in D2_2O or DMSO-d6_6 to resolve aromatic and aliphatic protons. ESI-MS for molecular ion confirmation (expected [M+H]+^+ ~455.3 g/mol).
  • Elemental Analysis : Verify Cl^- content via ion chromatography or gravimetric analysis after AgNO3_3 precipitation .

Q. What are the optimal storage conditions to prevent degradation?

  • Stability Data : The compound is hygroscopic and light-sensitive. Store in amber glass vials under inert gas (N2_2/Ar) at 2–8°C. Desiccate with silica gel to mitigate hydrolysis .
  • Handling : Use gloveboxes for moisture-sensitive experiments. Avoid prolonged exposure to acids or oxidizing agents, which may degrade the diamine backbone .

Advanced Research Questions

Q. How can researchers design experiments to study interactions with biological macromolecules?

  • Experimental Design :

  • Enzyme Inhibition Assays : Incubate the compound with target enzymes (e.g., monoamine oxidases) and monitor activity via spectrophotometric detection of reaction byproducts (e.g., H2_2O2_2 using horseradish peroxidase-coupled assays) .
  • Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Prepare ligand solutions in PBS (pH 7.4) to mimic physiological conditions .
    • Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} or Kd_d values. Cross-validate with molecular docking simulations (AutoDock Vina) to predict binding poses .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. X-ray)?

  • Case Example : Discrepancies in stereochemical assignments between NMR (solution state) and X-ray (solid state) may arise due to conformational flexibility.
  • Resolution :

  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Use single-crystal X-ray diffraction to unambiguously assign stereochemistry .
  • Compare experimental IR spectra with DFT-calculated vibrational modes to validate structural models .

Q. Which advanced spectroscopic methods are suitable for probing stereochemical properties?

  • Chiral Analysis :

  • Circular Dichroism (CD) : Measure Cotton effects in the 200–300 nm range to assess enantiomeric excess.
  • Polarimetry : Determine specific rotation ([α]D_D) in methanol or chloroform.
    • Solid-State Studies :
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For diastereomers, compare unit cell parameters and space groups .
    • Dynamic NMR : Monitor coalescence of diastereotopic protons at elevated temperatures to estimate energy barriers for conformational interconversion .

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